Ethyl dichloroacetate

Description

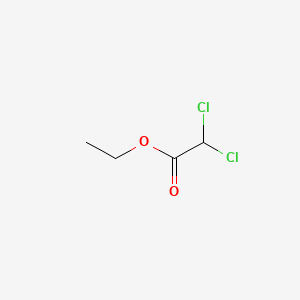

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-dichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYBVQLPTCMVFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060205 | |

| Record name | Ethyl dichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535-15-9 | |

| Record name | Ethyl dichloroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=535-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl dichloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL DICHLOROACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ETHYL DICHLOROACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2,2-dichloro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl dichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl dichloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl dichloroacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZT46P7R49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on Ethyl Dichloroacetate (CAS Number 535-15-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document focuses on Ethyl Dichloroacetate (B87207) (CAS 535-15-9). It is critical to note that the vast majority of biological and pharmacological research has been conducted on its active metabolite, Dichloroacetic Acid (DCA) or its salts. Ethyl dichloroacetate is readily hydrolyzed to DCA and is therefore considered a prodrug. The information on the mechanism of action, signaling pathways, and biological effects described herein is based on studies of DCA, under the scientific premise that this compound serves as a precursor to DCA in biological systems.

Introduction

This compound, a colorless liquid with a fruity odor, is an ester of dichloroacetic acid.[1] While it has applications as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, its primary interest in the biomedical field stems from its role as a potential prodrug for dichloroacetate (DCA).[1] DCA has garnered significant attention for its ability to modulate cellular metabolism, particularly in cancer cells, by reversing the Warburg effect.[2][3][4] This guide provides a comprehensive technical overview of the chemical properties, synthesis, and biological activities of this compound, with a detailed focus on the well-researched mechanisms of its active form, DCA.

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value | Reference |

| CAS Number | 535-15-9 | [1][5][6] |

| Molecular Formula | C4H6Cl2O2 | [1][5] |

| Molecular Weight | 156.99 g/mol | [1][5][6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Fruity | [1] |

| Boiling Point | 151.1 ± 20.0 °C at 760 mmHg | [1] |

| Density | 1.28 g/mL at 20 °C | [6] |

| Refractive Index | 1.438 (n20/D) | [6] |

| Flash Point | 62 °C (closed cup) | [7] |

| Solubility in Water | Slightly soluble (9.3 g/L at 25 °C) | [1] |

| Solubility in Organic Solvents | Miscible with ethanol (B145695) and ether | [8] |

Synthesis

The primary method for synthesizing this compound is through the esterification of dichloroacetic acid with ethanol. A general laboratory-scale procedure is as follows:

Experimental Protocol: Synthesis of this compound

Materials:

-

Dichloroacetic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium bicarbonate (3% aqueous solution)

-

Anhydrous calcium sulfate (B86663)

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

In a round-bottom flask, combine dichloroacetic acid and an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the mixture in an ice bath.

-

Reflux the mixture for several hours to drive the esterification reaction to completion.

-

After cooling, pour the reaction mixture into a separatory funnel containing cold water.

-

Wash the organic layer sequentially with water, 3% sodium bicarbonate solution to neutralize any unreacted acid, and finally with water again.

-

Dry the crude this compound over anhydrous calcium sulfate for a minimum of 3 days.[5]

-

Purify the final product by distillation under reduced pressure.[5]

Biological Activity and Mechanism of Action (as Dichloroacetate)

Upon administration, this compound is presumed to be rapidly hydrolyzed by esterases in the blood and tissues to yield ethanol and the biologically active dichloroacetate anion. The primary molecular target of DCA is Pyruvate (B1213749) Dehydrogenase Kinase (PDK) .[3][9][10]

Reversal of the Warburg Effect

Cancer cells predominantly rely on aerobic glycolysis for energy production, a phenomenon known as the Warburg effect.[4][11] This metabolic phenotype is characterized by high glucose uptake and lactate (B86563) production, even in the presence of oxygen.[11] DCA reverses this by inhibiting all four isoforms of PDK.[5][10]

PDK normally phosphorylates and inactivates the Pyruvate Dehydrogenase (PDH) complex, which is the gatekeeper enzyme linking glycolysis to the mitochondrial tricarboxylic acid (TCA) cycle.[5][7] By inhibiting PDK, DCA leads to the dephosphorylation and activation of PDH.[5][7] This restores the metabolic flux of pyruvate into the mitochondria for oxidative phosphorylation, thereby shifting cancer cell metabolism from glycolysis towards glucose oxidation.[7][9][10]

Induction of Apoptosis

The metabolic shift induced by DCA leads to the induction of apoptosis in cancer cells through multiple mechanisms:[1][12]

-

Mitochondrial Pathway: The restoration of mitochondrial function increases the production of reactive oxygen species (ROS) and leads to the opening of the mitochondrial permeability transition pore. This facilitates the release of pro-apoptotic factors like cytochrome c into the cytoplasm, activating the caspase cascade.[1][12]

-

NFAT-Kv1.5 Pathway: DCA can also induce apoptosis through a mechanism involving the nuclear factor of activated T-cells (NFAT) and voltage-gated potassium channels (Kv1.5).[1]

-

p53-PUMA-mediated Pathway: In some cancer cells, DCA has been shown to increase the expression of p53-upregulated modulator of apoptosis (PUMA), a key mediator of p53-dependent apoptosis.[1]

Quantitative Data

The following tables summarize quantitative data on the efficacy, pharmacokinetics, and toxicology of DCA from various studies.

Table 1: In Vitro Efficacy of Dichloroacetate (DCA)

| Cell Line | Cancer Type | Assay | IC50 | Other Effects | Reference |

| MDA-MB-231 | Breast Cancer | MTS Assay | 20-30 mM | Increased apoptosis | [12] |

| MCF-7 | Breast Cancer | MTS Assay | 20-30 mM | Increased apoptosis | [12] |

| A549 | Non-small cell lung cancer | N/A | N/A | Decreased lactate production, slowed cell growth | [11] |

| H1299 | Non-small cell lung cancer | N/A | N/A | Decreased lactate production, slowed cell growth | [11] |

| C6 | Glioma | MTT Assay | ~20 mM | Dose-dependent increase in apoptosis | [13] |

| MeWo | Melanoma | N/A | 13.3 mM | Reduced PDH phosphorylation | [14] |

| SK-MEL-2 | Melanoma | N/A | 27.0 mM | Reduced PDH phosphorylation | [14] |

| Various | Pediatric Tumors | MTT Assay | >10 mM | Moderate growth inhibition | [15] |

Table 2: In Vivo Efficacy of Dichloroacetate (DCA)

| Cancer Model | Animal Model | Dose | Route | Effect | Reference |

| 13762 MAT Mammary Adenocarcinoma | Rat | Not specified | N/A | 58% reduction in lung metastases | [16] |

| C6 Glioma | Rat | 25, 75, 125 mg/kg | N/A | Significant tumor growth inhibition | [13] |

| A549 Lung Adenocarcinoma Xenograft | Nude Rat | Not specified | N/A | Significant tumor growth delay, some regression | [17] |

| Non-small cell lung cancer Xenograft | Mouse | Not specified | N/A | 60% reduction in tumor growth (with Paclitaxel) | [18] |

Table 3: Pharmacokinetics of Dichloroacetate (DCA) in Humans

| Parameter | Value | Condition | Reference |

| Clearance (Initial Dose) | 4.82 L/h | Traumatic Brain Injury Patients | [19] |

| Clearance (Multiple Doses) | 1.07 L/h | Traumatic Brain Injury Patients | [19] |

| Volume of Distribution (Total) | 0.535 L/kg | Children with Congenital Lactic Acidosis | [2] |

| Clearance (Paleohepatic) | 0.997 ml/kg/min | Liver Transplant Patients | [20] |

| Clearance (Anhepatic) | 0.0 ml/kg/min | Liver Transplant Patients | [20] |

| Clearance (Neohepatic) | 1.69 ml/kg/min | Liver Transplant Patients | [20] |

Table 4: Toxicology of Dichloroacetate (DCA)

| Species | Dose | Duration | Observed Effects | Reference |

| Human | 25 mg/kg/day | Chronic | Reversible peripheral neuropathy | [21] |

| Rat | 50 mg/kg/day | 5 days | Age-dependent decrease in plasma clearance | [22] |

| Rodents | High doses | Chronic | Hepatotoxicity and neoplasia | [23] |

| Rat | 50 mg/kg/day | 8 weeks | GSTZ1 activity reduced to <5% of control | [21] |

Experimental Protocols

The following are representative protocols for key experiments used to evaluate the effects of DCA.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of a compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microtiter plates

-

Dichloroacetate (DCA) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1.0 - 1.5 x 10^4 cells per well and allow them to adhere overnight.[24]

-

Prepare serial dilutions of DCA in complete medium.

-

Remove the existing medium from the wells and add 100 µL of the DCA dilutions (and a vehicle control) to the respective wells in triplicate or quadruplicate.

-

Incubate the plate for 48-72 hours under standard cell culture conditions.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Add solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 560-570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Cancer cell line of interest

-

Dichloroacetate (DCA)

-

Vehicle for administration (e.g., sterile water)

-

Calipers for tumor measurement

-

Animal housing and care facilities

Procedure:

-

Culture the selected cancer cells in vitro.

-

Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject a defined number of cells (e.g., 10^7 cells) into the flank of each mouse.[9]

-

Monitor the mice regularly until tumors reach a predetermined size (e.g., 100-150 mm³).[18]

-

Randomize the mice into treatment and control groups.

-

Administer DCA to the treatment group at the desired dose and schedule (e.g., 25-125 mg/kg daily via oral gavage).[9][13] The control group receives the vehicle.

-

Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = 0.5 x length x width²) at regular intervals.

-

Monitor the body weight and overall health of the mice throughout the study.

-

Continue the treatment until a predefined endpoint is reached (e.g., a specific tumor volume, study duration, or signs of toxicity).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Conclusion

This compound is a compound of significant interest due to its role as a prodrug for dichloroacetate. DCA has demonstrated compelling anti-cancer activity in a wide range of preclinical models, primarily through its ability to reverse the Warburg effect and induce apoptosis by targeting mitochondrial metabolism. While the direct biological effects of this compound itself are not extensively studied, the wealth of data on DCA provides a strong rationale for its continued investigation in drug development. Further research is warranted to fully characterize the pharmacokinetics of this compound and to confirm its bioequivalence to DCA in various in vivo models. The information presented in this guide serves as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this class of metabolic modulators.

References

- 1. Dichloroacetate Induces Apoptosis in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Model Informed Dose Optimization of Dichloroacetate for the Treatment of Congenital Lactic Acidosis in Children - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Warburg effect in tumor progression: Mitochondrial oxidative metabolism as an anti-metastasis mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. Dichloroacetate Enhances Apoptotic Cell Death via Oxidative Damage and Attenuates Lactate Production in Metformin-Treated Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reversal of the Warburg effect with DCA in PDGF-treated human PASMC is potentiated by pyruvate dehydrogenase kinase-1 inhibition mediated through blocking Akt/GSK-3β signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dcaguide.org [dcaguide.org]

- 10. ashpublications.org [ashpublications.org]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. ascopubs.org [ascopubs.org]

- 13. Antitumor activity of dichloroacetate on C6 glioma cell: in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities | MDPI [mdpi.com]

- 15. jeffreydachmd.com [jeffreydachmd.com]

- 16. dcaguide.org [dcaguide.org]

- 17. dcaguide.org [dcaguide.org]

- 18. Dichloroacetate enhances the antitumor efficacy of chemotherapeutic agents via inhibiting autophagy in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dichloroacetate: population pharmacokinetics with a pharmacodynamic sequential link model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics of dichloroacetate in patients undergoing liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Age-Dependent Kinetics and Metabolism of Dichloroacetate: Possible Relevance to Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Clinical pharmacology and toxicology of dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Dichloroacetic Acid (DCA)-Induced Cytotoxicity in Human Breast Cancer Cells Accompanies Changes in Mitochondrial Membrane Permeability and Production of Reactive Oxygen Species [scirp.org]

An In-depth Technical Guide to the Synthesis of Ethyl Dichloroacetate from Dichloroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of ethyl dichloroacetate (B87207) from dichloroacetic acid. It includes a detailed experimental protocol derived from established chemical synthesis methodologies, a summary of quantitative data, and visualizations of the reaction mechanism and experimental workflow. Ethyl dichloroacetate serves as a crucial intermediate in various organic syntheses, including the production of α-halo-carboxylic acid esters and as a building block in the pharmaceutical industry.[1]

Core Synthesis Reaction: Fischer-Speier Esterification

The primary and most efficient method for synthesizing this compound from dichloroacetic acid is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (dichloroacetic acid) with an alcohol (ethanol) to form an ester (this compound) and water.[2][3] The reaction is reversible, and therefore, specific techniques are employed to drive the chemical equilibrium toward the formation of the product.[4][5]

Reaction Mechanism

The mechanism involves several key steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve proton transfer, the formation of a tetrahedral intermediate, and the elimination of a water molecule to yield the final ester product and regenerate the acid catalyst.[3][4][5]

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound. It incorporates azeotropic distillation with a Dean-Stark apparatus to remove water, thereby maximizing the product yield.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Eq. | Notes |

| Dichloroacetic Acid (DCA) | 128.94 | 128.9 g (1.0 mol) | 1.0 | Purity ≥98%, corrosive liquid.[6][7] |

| Ethanol (96-100%) | 46.07 | 69.1 g (1.5 mol) | 1.5 | Anhydrous is preferred. |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 5 mL | Catalyst | Highly corrosive.[8] |

| Toluene (B28343) | 92.14 | 100 mL | Solvent | Water-entraining agent for Dean-Stark.[8] |

| 5% Sodium Bicarbonate Solution | - | ~200 mL | Wash | For neutralization.[1][9] |

| Anhydrous Calcium Chloride (CaCl₂) | 110.98 | ~20 g | Drying | Or other suitable drying agent.[8][10] |

Equipment

-

500 mL three-neck round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel (500 mL)

-

Distillation apparatus (for purification)

-

Standard laboratory glassware

Synthesis Procedure

-

Reaction Setup: Assemble the 500 mL round-bottom flask with a magnetic stir bar, the Dean-Stark apparatus, and a reflux condenser. Ensure all glassware is dry.

-

Charging Reagents: In a fume hood, charge the flask with dichloroacetic acid (128.9 g), ethanol (69.1 g), and toluene (100 mL).

-

Catalyst Addition: Begin stirring the mixture and slowly add concentrated sulfuric acid (5 mL) to the flask. An exothermic reaction may occur.

-

Azeotropic Reflux: Heat the mixture to a gentle reflux using the heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until water is no longer collected in the trap.[8][11]

-

Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

-

Work-up & Neutralization:

-

Transfer the cooled reaction mixture to a 500 mL separatory funnel.

-

Carefully wash the organic layer by adding 100 mL of cold water. Shake gently and discard the aqueous layer.

-

Neutralize the remaining acid by washing the organic layer with 5% sodium bicarbonate solution in 50 mL portions.[1][8][9] Swirl gently at first to control the release of CO₂ gas, venting the funnel frequently. Continue washing until the aqueous layer is no longer acidic (test with pH paper).

-

Perform a final wash with 100 mL of water to remove any residual salts.

-

-

Drying: Separate the organic layer and transfer it to an Erlenmeyer flask. Dry the crude ester by adding anhydrous calcium chloride and letting it stand for 20-30 minutes with occasional swirling.[10]

-

Purification:

-

Filter the dried solution to remove the drying agent.

-

Purify the crude this compound by fractional distillation. First, distill off the toluene at atmospheric pressure (boiling point ~111 °C).

-

After the toluene is removed, continue the distillation under reduced pressure to isolate the final product.[1][9] Collect the fraction boiling at 54-55 °C at 11 mmHg.[1][9]

-

Safety Precautions

-

All procedures should be performed in a well-ventilated fume hood.

-

Dichloroacetic acid and concentrated sulfuric acid are highly corrosive and can cause severe burns.[7]

-

This compound is toxic.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Quantitative Data Summary

The following table summarizes the key physical and quantitative parameters for the synthesis and the final product.

| Parameter | Value | Reference(s) |

| Reactants & Catalyst | ||

| Molar Ratio (Ethanol:DCA) | 1.2:1 to 1.5:1 | [12] |

| Catalyst (H₂SO₄) | ~2-5% by volume/weight of DCA | [8][11] |

| Reaction Conditions | ||

| Reaction Temperature | Reflux (~110-120 °C with Toluene) | [3][13] |

| Reaction Time | 2.5 - 6 hours | [11][12] |

| Product Information | ||

| Product Name | This compound | [1][9] |

| CAS Number | 535-15-9 | [1][9] |

| Molecular Formula | C₄H₆Cl₂O₂ | [1] |

| Molecular Weight | 157.00 g/mol | |

| Appearance | Colorless liquid | [1] |

| Density (at 20 °C) | 1.28 g/mL | [1][9] |

| Boiling Point | 54-55 °C / 11 mmHg | [1][9] |

| Refractive Index (n20/D) | 1.438 | [1] |

| Expected Yield | 85-98% | [10][12][14] |

Experimental Workflow Visualization

The logical progression of the synthesis, from initial setup to final product isolation, is depicted in the following workflow diagram.

Caption: Experimental workflow for this compound synthesis.

References

- 1. lookchem.com [lookchem.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. DICHLOROACETIC ACID - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Dichloroacetic acid - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. This compound | 535-15-9 [chemicalbook.com]

- 10. Ethyl chloroacetate synthesis - chemicalbook [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. cerritos.edu [cerritos.edu]

- 14. researchgate.net [researchgate.net]

Spectroscopic Profile of Ethyl Dichloroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl dichloroacetate (B87207) (CAS No. 535-15-9), a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Molecular Structure and Properties

Ethyl dichloroacetate (C₄H₆Cl₂O₂) is the ethyl ester of dichloroacetic acid.[1][2] Its structure consists of a dichloroacetyl group attached to an ethoxy group.

-

Molecular Weight: 157.00 g/mol [2]

-

Appearance: Liquid

-

Boiling Point: 143 °C[2]

-

Density: 1.28 g/mL at 20 °C[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound shows three distinct signals corresponding to the methine proton of the dichloroacetyl group, the methylene (B1212753) protons of the ethyl group, and the methyl protons of the ethyl group.[3]

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| A | 5.963 | Singlet | - | CHCl₂ |

| B | 4.337 | Quartet | 7.1 | OCH₂CH₃ |

| C | 1.359 | Triplet | 7.1 | OCH₂CH₃ |

Data obtained in CDCl₃ at 300 MHz.[3]

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 164.5 | C=O (Ester carbonyl) |

| 65.8 | CHCl₂ |

| 63.2 | OCH₂CH₃ |

| 13.8 | OCH₂CH₃ |

Note: Specific peak values can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl and carbon-chlorine bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1749 | Strong | C=O stretch (Ester)[4] |

| ~1200 | Strong | C-O stretch |

| ~800 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 156 | Moderate | [M]⁺ (Molecular ion with ³⁵Cl₂) |

| 158 | Moderate | [M+2]⁺ (Isotope peak with one ³⁷Cl) |

| 160 | Low | [M+4]⁺ (Isotope peak with two ³⁷Cl) |

| 111 | Strong | [M - OCH₂CH₃]⁺ |

| 83 | Strong | [CHCl₂]⁺ |

The molecular ion has a characteristic isotopic pattern due to the presence of two chlorine atoms.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy of Liquid Samples

-

Sample Preparation:

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[5][7]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.[5]

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. To remove any particulate matter, a small plug of cotton or glass wool can be placed in the pipette.[7][8]

-

The final solution height in the NMR tube should be approximately 4-5 cm.[5][6]

-

Cap the NMR tube securely.[5]

-

Data Acquisition:

-

Wipe the outside of the NMR tube to remove any contaminants.[5]

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust to the correct depth using a depth gauge.[5]

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[5]

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[5]

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).[5]

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.[5]

-

FT-IR Spectroscopy of Liquid Samples (ATR Method)

-

Sample Preparation:

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[10]

-

Lower the ATR press to ensure good contact between the liquid sample and the crystal.[10]

-

Acquire the sample spectrum over the desired spectral range (e.g., 4000 to 400 cm⁻¹).[11] Multiple scans can be averaged to improve the signal-to-noise ratio.[11]

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.[12]

-

Mass Spectrometry of Volatile Liquids (Electron Ionization)

-

Sample Introduction:

-

For a volatile liquid like this compound, direct injection via a heated inlet or a gas chromatography (GC) interface is common.

-

If using a GC-MS system, a small volume (e.g., 1 µL) of a dilute solution of the analyte in a volatile solvent is injected into the GC. The GC separates the components of the mixture before they enter the mass spectrometer.

-

-

Ionization:

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[13]

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole) which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.

-

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the complementary nature of the information obtained from different techniques.

Caption: Workflow for Spectroscopic Analysis of this compound.

Caption: How different spectroscopic techniques probe molecular structure.

References

- 1. Acetic acid, dichloro-, ethyl ester [webbook.nist.gov]

- 2. 二氯乙酸乙酯 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound(535-15-9) 13C NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. sites.bu.edu [sites.bu.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. researchgate.net [researchgate.net]

- 13. Development of a Dispersive Liquid–Liquid Microextraction Method for Quantification of Volatile Compounds in Wines Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Ethyl Dichloroacetate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl dichloroacetate (B87207) in a range of common organic solvents. The information presented herein is intended to be a valuable resource for professionals in the fields of chemical research, synthesis, and drug development, where understanding solvent properties is critical for reaction optimization, purification, and formulation.

Quantitative Solubility Data

Precise quantitative solubility data for ethyl dichloroacetate in a broad spectrum of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a polar aprotic ester—and available qualitative information, its miscibility and solubility can be reliably inferred for many common laboratory solvents. The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Chemical Formula | Solvent Type | Qualitative Solubility (at 20-25°C) | Quantitative Solubility (at 25°C) |

| Water | H₂O | Polar Protic | Slightly Soluble[1] | 9.3 g/L (calculated)[1][2] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[3] | Miscible (inferred) |

| Methanol | CH₃OH | Polar Protic | Miscible (inferred) | Miscible (inferred) |

| Acetone | C₃H₆O | Polar Aprotic | Miscible (inferred) | Miscible (inferred) |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[3] | Miscible (inferred) |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Miscible (inferred) | Miscible (inferred) |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Miscible (inferred) | Miscible (inferred) |

| Toluene | C₇H₈ | Nonpolar | Likely Soluble/Miscible (inferred) | Data not available |

| Hexane (B92381) | C₆H₁₄ | Nonpolar | Likely Immiscible/Poorly Soluble (inferred) | Data not available |

Note on Inferred Data: Due to the limited availability of direct experimental data, the miscibility of this compound in many organic solvents is inferred based on the principle of "like dissolves like." As a polar ester, it is expected to be miscible with other polar solvents, particularly aprotic ones. Its solubility in nonpolar solvents like hexane is expected to be limited.

Experimental Protocols

The following are detailed methodologies for determining the solubility and miscibility of a liquid compound such as this compound in organic solvents. These protocols are based on standard laboratory practices.

Protocol for Determining Quantitative Solubility (Shake-Flask Method)

This method is a widely recognized and reliable technique for determining the solubility of a substance in a solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The excess solute should be visibly present as a separate phase.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C ± 0.5°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the container to stand undisturbed in the constant temperature bath for at least 24 hours to allow for the separation of the undissolved solute.

-

For more rapid and complete separation, centrifuge the sample at a controlled temperature.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a pipette. To avoid transferring any undissolved solute, it is advisable to use a syringe fitted with a chemically resistant filter.

-

Accurately dilute the aliquot with the pure solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method, such as gas chromatography, to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. The solubility is typically expressed in grams per liter (g/L) or grams per 100 mL (g/100mL).

-

Protocol for Determining Qualitative Miscibility

This protocol provides a straightforward method for assessing whether two liquids are miscible in all proportions.

Materials:

-

This compound

-

Selected organic solvents

-

Small, clear glass test tubes with stoppers

-

Graduated pipettes or micropipettes

Procedure:

-

Initial Observation:

-

To a clean, dry test tube, add 1 mL of the selected organic solvent.

-

Add 1 mL of this compound to the same test tube.

-

Stopper the test tube and gently invert it several times to mix the liquids.

-

Visually inspect the mixture for the presence of a single, homogeneous phase or two distinct layers. The formation of a cloudy or turbid solution that does not clarify upon standing indicates partial miscibility.

-

-

Varying Proportions:

-

To confirm complete miscibility, the test should be repeated with different volume ratios of the two liquids (e.g., 1:3 and 3:1 of this compound to solvent).

-

If a single phase is observed at all tested proportions, the two liquids are considered miscible.

-

Visualizations

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for an application involving this compound, considering factors such as the desired solubility, reaction conditions, and subsequent workup procedures.

Caption: A logical workflow for selecting a suitable solvent for this compound.

References

An In-depth Technical Guide to the Safe Handling of Ethyl Dichloroacetate in a Laboratory Setting

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive safety protocols and technical information for the handling of Ethyl Dichloroacetate (B87207) (CAS 535-15-9) in a laboratory environment. Adherence to these guidelines is critical to mitigate risks and ensure a safe working environment for all personnel.

Chemical and Physical Properties

Ethyl dichloroacetate is a colorless to pale yellow liquid with a characteristic fruity odor.[1] It is primarily used as an intermediate in organic synthesis for pharmaceuticals and agrochemicals.[1][2] A summary of its key quantitative properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₄H₆Cl₂O₂ | [1][2][3] |

| Molecular Weight | 156.99 g/mol | [3] |

| Boiling Point | 151.1 ± 20.0 °C at 760 mmHg | [2] |

| Density | ~1.28 - 1.3 g/cm³ at 20 °C | [4][5] |

| Flash Point | 55.6 - 62 °C (Closed Cup) | [2] |

| Solubility in Water | Slightly soluble (9.3 g/L at 25 °C) | [2] |

| Vapor Pressure | 4.8 hPa at 20 °C | [6] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. It is crucial to understand its toxicological profile to handle it safely.

-

Primary Hazards: It is harmful if it comes into contact with the skin, is inhaled, or is swallowed.[2][7] It causes serious eye irritation, skin irritation, and may cause respiratory irritation.[1][7][8]

-

GHS Classification:

-

Environmental Hazards: The substance is toxic to aquatic life and can cause environmental damage if not disposed of correctly.[2]

-

Toxicological Data:

-

Potential Carcinogenicity: While IARC has not classified it, related compounds like 1,2-dichloroethane (B1671644) are possibly carcinogenic to humans, warranting cautious handling.[9][10][11][12][13]

Exposure Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and appropriate personal protective equipment is mandatory.

-

Engineering Controls:

-

Personal Protective Equipment (PPE): A risk assessment should guide the selection of PPE. The following are minimum requirements:[14]

-

Eye and Face Protection: Chemical splash-resistant safety goggles with side shields are required.[8] A face shield should be worn over goggles when there is a significant splash hazard.[8][14]

-

Hand Protection: Wear chemical-resistant gloves.[2][8] Nitrile or neoprene gloves are suitable for incidental contact.[14] Always inspect gloves before use and follow proper removal techniques to avoid skin contact.[14]

-

Skin and Body Protection: A fully buttoned, flame-resistant laboratory coat is the minimum requirement.[2][8][16] Wear full-length pants and closed-toe shoes to ensure no skin is exposed.[16]

-

Respiratory Protection: If ventilation is inadequate or exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[14] Respirator use requires a formal respiratory protection program, including training and fit-testing.[16]

-

Handling and Storage Procedures

Proper handling and storage are critical to prevent accidents and maintain chemical integrity.

-

Safe Handling:

-

Avoid all personal contact, including inhalation of vapors.[8][17]

-

Use spark-proof tools and explosion-proof equipment, as the substance is flammable.[17][18][19]

-

Keep away from heat, sparks, open flames, and other ignition sources.[6][15][18][19][20]

-

Ground and bond containers during transfer to prevent static discharge.[17][18][20]

-

-

Storage Conditions:

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][22][23] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[8][22]

-

Skin Contact: Immediately remove all contaminated clothing.[6][19] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[8][22] Seek medical attention if irritation occurs or persists.[8][22]

-

Inhalation: Move the exposed person to fresh air at once.[8][22] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[22] Seek immediate medical attention.[8][19]

-

Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[2][22]

Emergency Procedures: Spill and Leak Management

A pre-planned response is essential for safely managing spills.

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.[24][25]

-

Ventilate: Increase ventilation in the area, if safe to do so.[17]

-

Control Ignition Sources: Remove all sources of ignition (flames, sparks, hot surfaces).[8][18][19]

-

Assess the Spill: For small spills, trained personnel with appropriate PPE may proceed with cleanup. For large spills or if the substance is unknown, call emergency services (911).[24][25]

-

Containment: Prevent the spill from entering drains or waterways.[8][19] Cover the spill with an inert, non-combustible absorbent material like sand, earth, or vermiculite.[8][17]

-

Cleanup: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[8][17]

-

Decontaminate: Clean the spill area thoroughly. Decontaminate and launder all protective clothing before reuse.[17]

Disposal Considerations

This compound and its contaminated materials must be disposed of as hazardous waste.

-

Generators must follow all federal, state, and local hazardous waste regulations for disposal.[2][8]

-

Do not dispose of the chemical down the drain or into the sewer system.[2][6]

-

Dispose of contents and containers at an approved waste disposal plant.[8][21]

Experimental Protocols

The following outlines a general protocol for the purification of this compound, a common procedure that requires direct handling of the substance.

Protocol: Purification of this compound by Liquid-Liquid Extraction and Distillation

-

Objective: To remove acidic impurities and water from commercial-grade this compound.

-

Materials:

-

This compound (technical grade)

-

3% Sodium Bicarbonate (NaHCO₃) solution

-

Distilled water

-

Anhydrous Calcium Sulfate (CaSO₄) or Magnesium Sulfate (MgSO₄)

-

Separatory funnel, beakers, Erlenmeyer flask

-

Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

-

Heating mantle

-

Vacuum source (if performing vacuum distillation)

-

-

Procedure:

-

Safety First: Don all required PPE (safety goggles, face shield, lab coat, chemical-resistant gloves) and perform all steps within a chemical fume hood.[26][27][28]

-

Neutralization: Pour the technical-grade this compound into a separatory funnel. Add an equal volume of 3% aqueous NaHCO₃ solution to neutralize any free dichloroacetic acid.[4]

-

Extraction: Stopper the funnel and gently invert it several times to mix the layers, periodically venting to release any pressure buildup from CO₂ evolution. Allow the layers to separate completely.

-

Separation: Drain the lower aqueous layer and discard it as hazardous aqueous waste.

-

Washing: Add an equal volume of distilled water to the organic layer in the separatory funnel. Shake gently with venting and allow the layers to separate. Drain and discard the aqueous layer. Repeat this washing step.[4]

-

Drying: Transfer the washed this compound to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous CaSO₄ or MgSO₄ to act as a drying agent. Swirl the flask occasionally for 15-20 minutes until the liquid is clear.[4]

-

Filtration: Decant or gravity filter the dried liquid into a clean, dry round-bottom flask suitable for distillation.

-

Distillation: Assemble the distillation apparatus. Heat the flask gently using a heating mantle. Collect the fraction that distills at the appropriate boiling point (e.g., 54-55 °C at 11 mm Hg).[4] The reaction should be performed under reduced pressure to lower the boiling point and prevent decomposition.[4]

-

Storage: Transfer the purified, distilled this compound to a clean, dry, and properly labeled storage bottle. Store as per the guidelines in Section 4.0.

-

Cleanup: Disassemble and clean all glassware. Dispose of all waste materials (aqueous layers, drying agent, residue from distillation flask) in appropriately labeled hazardous waste containers.

-

Visual Workflow Diagrams

The following diagrams illustrate key safety workflows for handling this compound.

Caption: Workflow for responding to an this compound spill.

Caption: Standard operating procedure for handling this compound.

References

- 1. CAS 535-15-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CAS 535-15-9 - YUFENG [yufenggp.com]

- 3. This compound | C4H6Cl2O2 | CID 10808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 535-15-9 [chemicalbook.com]

- 5. This compound [stenutz.eu]

- 6. carlroth.com [carlroth.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. aksci.com [aksci.com]

- 9. 1,2-Dichloroethane - Wikipedia [en.wikipedia.org]

- 10. epa.gov [epa.gov]

- 11. epa.gov [epa.gov]

- 12. lawbc.com [lawbc.com]

- 13. epa.gov [epa.gov]

- 14. benchchem.com [benchchem.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. wcu.edu [wcu.edu]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. solutions.covestro.com [solutions.covestro.com]

- 19. fishersci.com [fishersci.com]

- 20. chemos.de [chemos.de]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 23. ehs.princeton.edu [ehs.princeton.edu]

- 24. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 25. cws.auburn.edu [cws.auburn.edu]

- 26. smartlabs.co.za [smartlabs.co.za]

- 27. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 28. ocw.mit.edu [ocw.mit.edu]

Ethyl Dichloroacetate: A Technical Guide to Commercial Availability, Purity, and Analysis for Research and Drug Development

Introduction: Ethyl dichloroacetate (B87207) (CAS 535-15-9) is a halogenated ester of significant interest to researchers, scientists, and drug development professionals. Its utility as a versatile chemical intermediate stems from the presence of two chlorine atoms on the alpha-carbon, which imparts unique reactivity for various synthetic transformations. This technical guide provides a comprehensive overview of the commercial availability of ethyl dichloroacetate, its typical purity grades, and detailed methodologies for its purification and analysis. This document is intended to serve as a valuable resource for laboratory and process development applications.

Commercial Availability and Purity

This compound is readily available from a multitude of chemical suppliers worldwide. The compound is typically offered in various grades and quantities, catering to needs ranging from small-scale laboratory research to large-scale manufacturing.

Major Suppliers and Purity Grades

Several prominent chemical suppliers list this compound in their catalogs. The purity of the commercially available product is most commonly determined by Gas Chromatography (GC). The following table summarizes the offerings from key suppliers:

| Supplier | Stated Purity | Analysis Method | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | ≥99.0% | GC | 535-15-9 | C₄H₆Cl₂O₂ | 157.00 |

| Tokyo Chemical Industry (TCI) | >98.0% | GC | 535-15-9 | C₄H₆Cl₂O₂ | 156.99 |

| Santa Cruz Biotechnology | Not specified | - | 535-15-9 | C₄H₆Cl₂O₂ | 157.00 |

| Yufeng | ≥ 99% | Not specified | 535-15-9 | C₄H₆Cl₂O₂ | 156.995 |

Note: Purity levels and available quantities are subject to change and may vary by region. It is recommended to consult the supplier's certificate of analysis for lot-specific data.

Impurity Profile

The primary impurities in technical-grade this compound are typically related to the manufacturing process. These can include:

-

Unreacted Starting Materials: Dichloroacetic acid and ethanol (B145695).

-

By-products of Esterification: Water.

-

Related Chlorinated Esters: Ethyl monochloroacetate and ethyl trichloroacetate, arising from impurities in the dichloroacetic acid starting material.[1]

For applications in drug development and other sensitive research areas, it is crucial to quantify and control these impurities.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

A common laboratory-scale synthesis of this compound involves the Fischer esterification of dichloroacetic acid with ethanol, using a strong acid catalyst.

Materials:

-

Dichloroacetic acid (1.0 mol)

-

Absolute ethanol (3.0 mol)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.1 mol)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dichloroacetic acid and absolute ethanol.

-

Slowly add concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acid by washing the reaction mixture with a saturated sodium bicarbonate solution in a separatory funnel until effervescence ceases.

-

Wash the organic layer with deionized water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

The crude this compound can then be purified by fractional distillation.

Purification by Fractional Distillation

Fractional distillation is an effective method to purify this compound from lower and higher boiling point impurities.[2][3]

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flask

-

Heating mantle

-

Thermometer

Procedure:

-

Set up the fractional distillation apparatus in a fume hood.

-

Charge the distillation flask with the crude this compound.

-

Heat the flask gently using a heating mantle.

-

Carefully monitor the temperature at the head of the fractionating column.

-

Collect the fraction that distills at the boiling point of this compound (approximately 155-157 °C at atmospheric pressure). The boiling point will be lower under reduced pressure.

-

Discard the initial and final fractions, which are likely to contain more volatile and less volatile impurities, respectively.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for determining the purity of this compound and identifying any impurities. The following is a proposed method based on established practices for similar compounds.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for polar compounds (e.g., DB-1 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare a sample of the this compound to be analyzed at the same concentration as the stock solution.

GC-MS Parameters:

| Parameter | Value |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min (constant flow) |

| Oven Program | - Initial temperature: 50 °C, hold for 2 min- Ramp: 10 °C/min to 200 °C, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-300 |

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Identify any impurity peaks by comparing their mass spectra to spectral libraries.

-

Quantify the purity of the this compound by calculating the peak area percentage. For more accurate quantification, use a calibration curve generated from the standards.

Applications in Drug Development

This compound serves as a key building block in the synthesis of various pharmaceutical compounds. Its reactive dichloroacetyl group can be readily transformed into other functional groups, making it a valuable synthon.

One notable application is in the synthesis of compounds containing a dichloroacetate moiety, which has been investigated for its potential therapeutic effects.[4] The following diagram illustrates a generic synthetic pathway where this compound is used to introduce the dichloroacetyl group onto a molecule of interest.

Caption: Synthetic pathway utilizing this compound.

Experimental and Quality Control Workflows

To ensure the consistent quality of this compound for research and development, a robust quality control workflow is essential. The following diagram outlines a typical workflow from material receipt to final product release.

Caption: Quality control workflow for this compound.

This compound is a commercially accessible and highly versatile reagent with significant applications in research and drug development. Understanding its purity profiles, along with having access to reliable protocols for its synthesis, purification, and analysis, is paramount for its effective and reproducible use. This technical guide provides a foundational resource for scientists and researchers, enabling them to confidently source, handle, and utilize this compound in their synthetic endeavors. For critical applications, it is always recommended to perform in-house quality control testing to verify the suitability of the material for its intended purpose.

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Ethyl Dichloroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of ethyl dichloroacetate (B87207). Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from safety data sheets, studies on related halogenated esters, and established analytical methodologies to present a robust predictive assessment. The information herein is intended to support research, development, and safety protocols where ethyl dichloroacetate is utilized.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is crucial for interpreting its thermal behavior. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₆Cl₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 157.00 g/mol | --INVALID-LINK-- |

| Boiling Point | 155-157 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.28 g/mL at 20 °C | --INVALID-LINK-- |

| Appearance | Colorless liquid | --INVALID-LINK-- |

| Stability | Stable under recommended temperatures and pressures. | --INVALID-LINK-- |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | --INVALID-LINK--, --INVALID-LINK-- |

Thermal Stability and Decomposition Analysis

Predicted Thermal Decomposition Data

The following table summarizes the expected thermal analysis parameters for this compound based on general knowledge of similar halogenated organic compounds.

| Analytical Technique | Parameter | Expected Observation/Value |

| Thermogravimetric Analysis (TGA) | Onset of Decomposition | Expected in the range of 150-250 °C. |

| Major Weight Loss | A significant, single-stage weight loss corresponding to the primary decomposition pathway. | |

| Residue | Minimal residue is expected upon complete decomposition in an inert atmosphere. | |

| Differential Scanning Calorimetry (DSC) | Endothermic Events | An endotherm corresponding to the boiling point (~155-157 °C) would be observed. |

| Exothermic Events | A significant exotherm is expected, corresponding to the decomposition process. |

Predicted Decomposition Products

Upon thermal decomposition, this compound is expected to break down into smaller, more stable molecules. The primary hazardous decomposition products are consistently reported as carbon oxides and hydrogen chloride[1][2][3]. A more detailed analysis using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would likely identify a range of volatile organic compounds.

| Product | Chemical Formula | Notes |

| Hydrogen Chloride | HCl | A primary and hazardous decomposition product resulting from the chlorine atoms. |

| Carbon Monoxide | CO | Product of incomplete combustion/decomposition. |

| Carbon Dioxide | CO₂ | Product of complete combustion/decomposition. |

| Ethyl Chloride | C₂H₅Cl | A potential product from the cleavage and rearrangement of the parent molecule. |

| Chloroacetic Acid | C₂H₃ClO₂ | A potential hydrolysis product if water is present. |

| Phosgene | COCl₂ | A potential, highly toxic byproduct, especially in the presence of oxygen. |

| Various Chlorinated Hydrocarbons | - | A complex mixture of smaller chlorinated organic molecules may be formed. |

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition products of this compound, a suite of analytical techniques should be employed. The following sections detail the recommended experimental protocols.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Approximately 5-10 mg of this compound is accurately weighed into an alumina (B75360) or platinum crucible.

-

Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify the heat flow associated with thermal events such as boiling and decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small sample of this compound (2-5 mg) is hermetically sealed in an aluminum pan. To allow for the release of decomposition gases while maintaining a near-equilibrium environment, the lid of the pan should have a small, laser-drilled pinhole (approximately 50-100 µm). An empty, hermetically sealed pan is used as a reference.

-

Atmosphere: The DSC cell is purged with an inert gas (nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Heating Program: The sample and reference are heated from ambient temperature to approximately 400 °C at a heating rate of 10 °C/min.

-

Data Analysis: The differential heat flow between the sample and reference is measured as a function of temperature. Endothermic and exothermic peaks are analyzed to determine transition temperatures and enthalpies.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the individual chemical compounds produced during the thermal decomposition of this compound.

Methodology:

-

Instrument: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer system.

-

Sample Preparation: A small amount of this compound (0.1-1.0 mg) is placed in a pyrolysis tube.

-

Pyrolysis: The sample is rapidly heated to a series of temperatures (e.g., 200 °C, 300 °C, 400 °C) in an inert atmosphere (helium) to induce thermal decomposition.

-

GC Separation: The volatile decomposition products (pyrolysates) are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A typical GC program would involve an initial hold at a low temperature (e.g., 40 °C) followed by a temperature ramp to a higher temperature (e.g., 300 °C).

-

MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared to spectral libraries (e.g., NIST) to identify the individual decomposition products.

Visualized Experimental Workflow and Decomposition Pathway

To provide a clear overview of the analytical process and the anticipated chemical transformations, the following diagrams have been generated.

Experimental Workflow for Thermal Analysis

Caption: Workflow for the comprehensive thermal analysis of this compound.

Postulated Thermal Decomposition Pathway

Caption: Postulated primary thermal decomposition pathway of this compound.

References

A Technical Guide to the Reactivity of the Alpha-Carbon in Ethyl Dichloroacetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl dichloroacetate (B87207) (Cl₂CHCOOC₂H₅) is a versatile and reactive building block in modern organic synthesis, primarily utilized as an intermediate in the production of pharmaceuticals and agrochemicals.[1] Its synthetic utility is dominated by the unique reactivity of its alpha-carbon, which is positioned between two electron-withdrawing chlorine atoms and an ester functional group. This distinct electronic environment imparts both significant acidity to the alpha-proton and electrophilicity to the carbon center, enabling a range of valuable carbon-carbon bond-forming reactions. This guide provides an in-depth analysis of the electronic properties, key reactions, and experimental considerations related to the alpha-carbon of ethyl dichloroacetate.

Physicochemical and Spectroscopic Data

A summary of key physical and spectroscopic data for this compound is provided below. This information is critical for reaction setup, monitoring, and product characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 535-15-9 | [2] |

| Molecular Formula | C₄H₆Cl₂O₂ | [2] |

| Molecular Weight | 157.00 g/mol | |

| Boiling Point | 54-55 °C at 11 mmHg | |

| Density | 1.28 g/mL at 20 °C |

| Refractive Index (n²⁰/D) | 1.438 | |

Table 2: Key Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks/Signals | Reference |

|---|---|---|

| ¹H NMR (300 MHz, CDCl₃) | δ 5.96 (s, 1H, -CHCl₂), 4.34 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.36 (t, J=7.1 Hz, 3H, -OCH₂CH₃) | [3] |

| ¹³C NMR | δ 164.2 (C=O), 64.1 (-OCH₂), 63.9 (-CHCl₂), 13.8 (-CH₃) | [3][4] |

| IR (Neat) | ~1750 cm⁻¹ (C=O stretch, ester) | [2] |

| Mass Spec (EI) | m/z fragments: 83, 85 ([CHCl₂]⁺); 29 ([C₂H₅]⁺); 27 ([C₂H₃]⁺) |[2][5] |

Core Reactivity of the Alpha-Carbon

The reactivity of the alpha-carbon in this compound is governed by the strong electron-withdrawing effects of the adjacent functional groups.

Electronic Effects and Alpha-Proton Acidity

The two chlorine atoms exert a powerful negative inductive effect (-I), pulling electron density away from the alpha-carbon. The ester group also contributes an electron-withdrawing effect. This polarization significantly increases the acidity of the lone alpha-proton.

Figure 1. Influence of electron-withdrawing groups on the alpha-carbon of this compound.

Key Synthetic Transformations

The dual nature of the alpha-carbon's electronic environment allows it to participate in several crucial synthetic reactions, most notably the Darzens and Reformatsky-type reactions.

Darzens Glycidic Ester Condensation

The Darzens condensation is a classic method for synthesizing α,β-epoxy esters (glycidic esters) by reacting an α-halo ester with an aldehyde or ketone in the presence of a base.[7] this compound is a suitable substrate for this transformation. The reaction proceeds via the deprotonation of the alpha-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate undergoes an intramolecular Sₙ2 reaction to form the epoxide ring.

Figure 2. General workflow for the Darzens Glycidic Ester Condensation.

A specific variant for this compound involves the use of a dilute magnesium amalgam. This procedure first generates a β-hydroxy-α-chloro ester, which can be quantitatively converted to the final glycidic ester upon treatment with a base like sodium ethoxide.[8][9]

Table 3: Representative Yields in Darzens and Related Reactions

| Reactants | Base/Catalyst | Product Type | Yield | Reference |

|---|---|---|---|---|

| Cyclohexanone + Ethyl Chloroacetate (B1199739) | Potassium tert-butoxide | Glycidic Ester | 83-95% | [10] |

| 4-Bromobenzaldehyde + Methyl Chloroacetate | Phosphazene Base (P₁-t-Bu) | Glycidic Ester | 95% | [11] |

| 4-Chlorobenzaldehyde + Methyl Chloroacetate | Phosphazene Base (P₁-t-Bu) | Glycidic Ester | 92% | [11] |

| Acetone + Diethylamide of Chloroacetic Acid | Not specified | Glycidic Amide | 80% |[8][9] |

Note: Yields shown are for mono-chloro analogues but are representative of the efficiency of the Darzens condensation.

Reformatsky and Reformatsky-Type Reactions

The Reformatsky reaction involves the formation of an organozinc reagent (a "Reformatsky enolate") by treating an α-halo ester with metallic zinc.[12][13] This enolate is a soft nucleophile that readily adds to aldehydes and ketones to form β-hydroxy esters.[14]

The use of α-chloroesters, including this compound, is less common than their bromo- or iodo- counterparts due to the stronger C-Cl bond.[15] However, the reaction can be successfully performed, often with activated zinc or the addition of catalysts.[13][16] Reformatsky enolates are notably less basic and reactive than Grignard reagents or lithium enolates, which prevents side reactions like self-condensation of the ester.[12][14]

Figure 3. Mechanism of the Reformatsky Reaction.

Table 4: Reported Yields for Reformatsky-Type Reactions with Ethyl Chloroacetate

| Carbonyl Compound | Product | Yield |

|---|---|---|

| Acetophenone | Ethyl 3-hydroxy-3-phenyl-2-chlorobutanoate | 83% |

| 4-Methylacetophenone | Ethyl 3-hydroxy-3-(p-tolyl)-2-chlorobutanoate | 70% |

| 4-Methoxyacetophenone | Ethyl 3-hydroxy-3-(4-methoxyphenyl)-2-chlorobutanoate | 72% |

| Cyclohexanone | Ethyl 2-(1-hydroxycyclohexyl)-2-chloroacetate | 86% |

| 4-tert-Butylcyclohexanone | Ethyl 2-(4-tert-butyl-1-hydroxycyclohexyl)-2-chloroacetate | 82% |

Data adapted from a study on ethyl chloroacetate with zinc, demonstrating the feasibility and high yields of using chloroesters in this reaction.[16]

Experimental Protocols

The following sections provide generalized experimental protocols for the Darzens and Reformatsky reactions. These are based on procedures for the closely related ethyl chloroacetate and should be adapted and optimized for this compound, with all appropriate safety precautions taken.

Protocol: Darzens Condensation with an Aldehyde/Ketone

This procedure is adapted from the synthesis of ethyl β,β-pentamethyleneglycidate using ethyl chloroacetate and cyclohexanone.[10]

-

Apparatus Setup: A multi-necked, round-bottomed flask is equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. The system is connected to a nitrogen or argon line for maintaining an inert atmosphere.

-

Drying: The apparatus is thoroughly flame-dried under reduced pressure to remove all moisture.

-

Reagent Charging: The flask is charged with the carbonyl substrate (1.0 eq.) and this compound (1.0 eq.).

-

Base Preparation: A solution of a strong, non-nucleophilic base, such as potassium tert-butoxide (1.05 eq.), is prepared in a suitable anhydrous solvent (e.g., tert-butyl alcohol) and transferred to the dropping funnel.

-

Reaction: The reaction flask is cooled in an ice bath to 10-15 °C. The base solution is added dropwise to the stirred mixture over 1.5 hours, maintaining the temperature.

-

Stirring: After the addition is complete, the mixture is stirred for an additional 1-2 hours at the same temperature.

-

Workup: The solvent is removed under reduced pressure. The oily residue is taken up in ether, washed sequentially with water and saturated brine, and then dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by vacuum distillation to yield the glycidic ester.

Protocol: Reformatsky-Type Reaction with a Ketone

This procedure is based on the reaction of ethyl chloroacetate with various ketones using commercial zinc dust.[16]

-

Apparatus Setup: A round-bottomed flask is fitted with a reflux condenser and a magnetic stirrer.

-